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molecular formula C12H14O3 B8766975 4-(Cyclobutylmethoxy)benzoic acid

4-(Cyclobutylmethoxy)benzoic acid

Cat. No. B8766975
M. Wt: 206.24 g/mol
InChI Key: GUGKPSZPNGCIEW-UHFFFAOYSA-N
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Patent
US08586609B2

Procedure details

n-Butyllithium (1.6 M in hexane, 11.4 ml) was added to a solution of 2-(4-bromobenzyloxy)pyridine (4.2 g) in THF (120 ml) at −78° C. After 15 minutes, dry ice (7 g) was added. After warming to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The aqueous phase was acidified and again extracted with ethyl acetate. The organic phase was dried over magnesium sulfate, filtered and concentrated. The product with the molecular weight of 229.24 (C13H11NO3); MS (ESI): 230 (M+H+) was obtained in this way.
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].Br[C:7]1[CH:20]=[CH:19][C:10]([CH2:11][O:12]C2C=CC=CN=2)=[CH:9][CH:8]=1.[C:21](=O)=[O:22].C1C[O:27]CC1>O>[CH:4]1([CH2:21][O:22][C:7]2[CH:8]=[CH:9][C:10]([C:11]([OH:12])=[O:27])=[CH:19][CH:20]=2)[CH2:3][CH2:2][CH2:1]1

Inputs

Step One
Name
Quantity
11.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
4.2 g
Type
reactant
Smiles
BrC1=CC=C(COC2=NC=CC=C2)C=C1
Name
Quantity
120 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
again extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
MS (ESI): 230 (M+H+) was obtained in this way

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C1(CCC1)COC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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